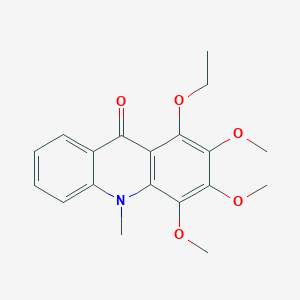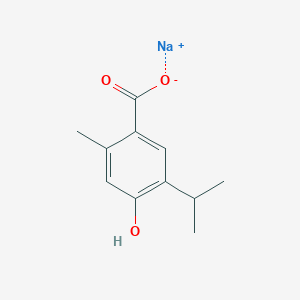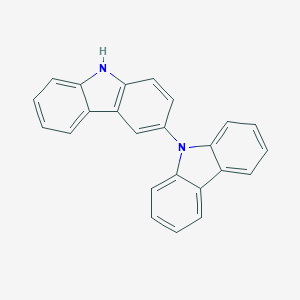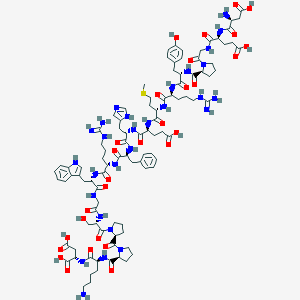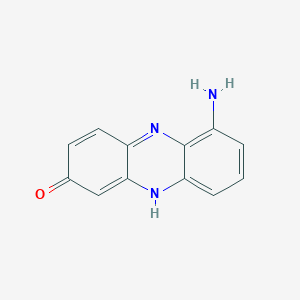
6-Amino-2-phenazinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-2-phenazinol is a chemical compound that belongs to the phenazine family. It is an organic molecule that has been studied for its potential applications in various scientific fields.
Wissenschaftliche Forschungsanwendungen
6-Amino-2-phenazinol has been studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and medical research. It has been found to exhibit antibacterial, antifungal, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for detecting DNA damage.
Wirkmechanismus
The mechanism of action of 6-Amino-2-phenazinol is not fully understood. However, it is believed to work by inhibiting the growth of bacteria, fungi, and cancer cells. It may also interact with DNA and cause damage, leading to cell death.
Biochemische Und Physiologische Effekte
6-Amino-2-phenazinol has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the growth of bacteria and fungi by disrupting their cell membranes. Additionally, it has been found to have antioxidant properties, which may help protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-Amino-2-phenazinol in lab experiments is its broad-spectrum antimicrobial and antifungal activity. It can be used to test the efficacy of different antibiotics and antifungal agents. However, one limitation is that it may exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 6-Amino-2-phenazinol. One area of interest is its potential use as a fluorescent probe for detecting DNA damage. Another area of research is its potential use in combination with other drugs to enhance their efficacy. Additionally, more studies are needed to fully understand the mechanism of action and biochemical effects of 6-Amino-2-phenazinol.
Synthesemethoden
The synthesis of 6-Amino-2-phenazinol involves the reaction between 2-aminophenol and o-phenylenediamine in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization.
Eigenschaften
CAS-Nummer |
18450-04-9 |
|---|---|
Produktname |
6-Amino-2-phenazinol |
Molekularformel |
C12H9N3O |
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
6-aminophenazin-2-ol |
InChI |
InChI=1S/C12H9N3O/c13-8-2-1-3-10-12(8)15-9-5-4-7(16)6-11(9)14-10/h1-6,16H,13H2 |
InChI-Schlüssel |
ICFVDXCKNQBHBJ-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=C2C(=C1)NC3=CC(=O)C=CC3=N2)N |
SMILES |
C1=CC(=C2C(=C1)N=C3C=C(C=CC3=N2)O)N |
Kanonische SMILES |
C1=CC(=C2C(=C1)NC3=CC(=O)C=CC3=N2)N |
Synonyme |
6-Amino-2-phenazinol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



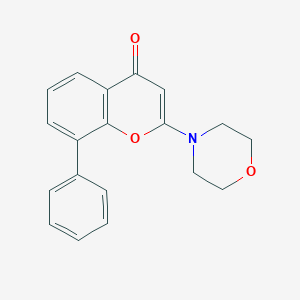
![2-(Difluoromethyl)benzo[d]thiazole](/img/structure/B91472.png)






